Ethyl 3-amino-6-chloro-2-methylbenzoate

Description

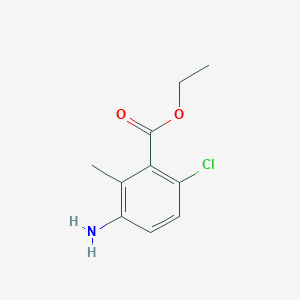

Ethyl 3-amino-6-chloro-2-methylbenzoate (CAS: 1183546-09-9) is a substituted benzoate ester with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol . Structurally, it features an amino group (-NH₂) at position 3, a chlorine atom at position 6, and a methyl group (-CH₃) at position 2 on the aromatic benzene ring, with an ethyl ester moiety at the carboxylate position. This compound is primarily utilized as a pharmaceutical intermediate, highlighting its role in synthesizing active drug molecules . Its reactivity is influenced by the electron-donating amino group and electron-withdrawing chlorine substituent, making it a versatile precursor in medicinal chemistry.

Properties

IUPAC Name |

ethyl 3-amino-6-chloro-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)9-6(2)8(12)5-4-7(9)11/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKJFSMKISMKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1C)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of ethyl 3-amino-6-chloro-2-methylbenzoate typically begins with commercially available starting materials such as 3-amino-2-methylbenzoic acid and ethyl chloroformate.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of automated reactors to optimize reaction conditions and scale up production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Ethyl 3-amino-6-chloro-2-methylbenzoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the methyl group to form a carboxylic acid derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products:

Substitution: Formation of derivatives such as ethyl 3-amino-6-hydroxy-2-methylbenzoate.

Reduction: Formation of ethyl 3-amino-6-chloro-2-methylbenzyl alcohol.

Oxidation: Formation of ethyl 3-amino-6-chloro-2-methylbenzoic acid.

Scientific Research Applications

Chemistry: Ethyl 3-amino-6-chloro-2-methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used to study the effects of substituted benzoates on cellular processes. It can serve as a model compound to investigate the interactions of similar molecules with biological targets.

Medicine: this compound has potential applications in the development of new drugs. Its structural features make it a candidate for the synthesis of compounds with antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-chloro-2-methylbenzoate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and chlorine groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, which can modulate their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare ethyl 3-amino-6-chloro-2-methylbenzoate with structurally related benzoate esters and heterocyclic analogs, focusing on substituent effects, applications, and molecular properties.

Table 1: Key Attributes of this compound and Analogous Compounds

Structural and Functional Analysis

Substituent Effects on Reactivity and Applications

- Electron-Withdrawing vs. Electron-Donating Groups :

- The chlorine and fluoro substituents in ethyl 2-chloro-6-fluoro-3-methylbenzoate enhance electrophilic substitution resistance but improve stability in synthetic pathways . In contrast, the amino group in the target compound increases nucleophilicity, enabling coupling reactions in drug synthesis .

- Methyl m-chlorobenzoate lacks amino or alkyl groups, limiting its utility to basic ester applications (e.g., solvents, plasticizers) .

Pharmaceutical vs. Agrochemical Derivatives this compound’s amino group facilitates its use in drug intermediates, whereas triazine-containing benzoates (e.g., metsulfuron-methyl) are optimized for herbicidal activity due to their sulfonylurea and triazine moieties .

Heterocyclic Analogs

- Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate replaces the benzene ring with a benzothiophene system, altering electronic properties and expanding applications in optoelectronics or catalysis .

Salt Forms and Bioavailability

- Metabutoxycaine hydrochloride demonstrates how ester derivatives with tertiary amine hydrochlorides enhance solubility and bioavailability, critical for local anesthetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.